molecular formula C24H37NaO7 B12084055 Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

Cat. No.: B12084055
M. Wt: 460.5 g/mol
InChI Key: MQJUBTPBWHIMPQ-UHFFFAOYSA-M
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Description

The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Hydrogenation: The initial step involves the hydrogenation of a precursor molecule to form a hexahydro derivative.

    Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the molecule.

    Methylation: Methyl groups are added to the molecule through methylation reactions, often using methyl iodide as a reagent.

    Cyclization: The final step involves cyclization to form the hexahydro structure.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.

    Controlled Hydroxylation: Employing specific enzymes or chemical reagents to achieve selective hydroxylation.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and catalysis.

    Biology: Investigated for its role in cellular metabolism and enzyme inhibition.

    Medicine: Explored for its potential in lowering cholesterol levels and treating cardiovascular diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol production. This inhibition also affects other downstream pathways, leading to a decrease in the synthesis of other important biomolecules such as isoprenoids.

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and mechanism of action.

    Simvastatin: A derivative of lovastatin with enhanced potency.

    Atorvastatin: A more potent HMG-CoA reductase inhibitor with a different side chain structure.

Uniqueness

The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its high affinity and selectivity for HMG-CoA reductase. This makes it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C24H37NaO7

Molecular Weight

460.5 g/mol

IUPAC Name

sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

InChI

InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1

InChI Key

MQJUBTPBWHIMPQ-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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